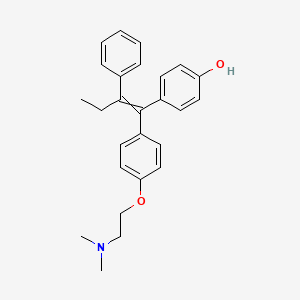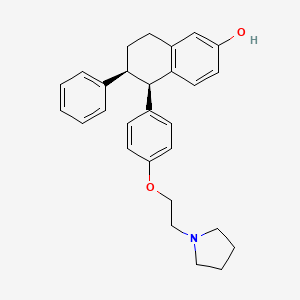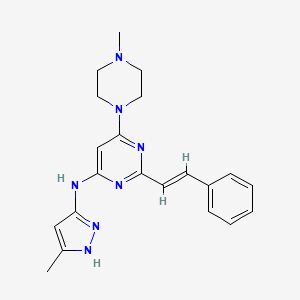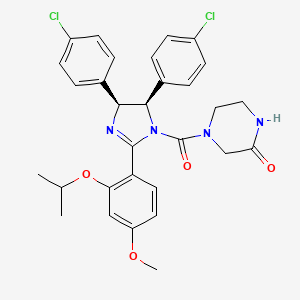
Olomoucine
Übersicht
Beschreibung
Olomoucine is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is primarily known for its role as a cyclin-dependent kinase inhibitor, which makes it a valuable tool in cell cycle research and cancer studies .
Wissenschaftliche Forschungsanwendungen
Olomoucin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Olomoucin übt seine Wirkungen aus, indem es die ATP-Bindungsstellen von Cyclin-abhängigen Kinasen kompetitiv hemmt, darunter CDC2/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E und CDK5/p35-Kinase . Diese Hemmung verhindert die Phosphorylierung von Zielproteinen, wodurch der Zellzyklus gestört wird und zu einem Zellzyklusarrest führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Mitogen-aktivierte Protein-Kinase-Signalweg und die Regulation der Zellzyklus-Kontrollpunkte .
Ähnliche Verbindungen:
Roscovitin: Ein weiterer Inhibitor von Cyclin-abhängigen Kinasen mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
Purvalanol: Ein potenter Inhibitor von Cyclin-abhängigen Kinasen mit unterschiedlichen Selektivitätsprofilen.
Flavopiridol: Ein Breitbandinhibitor von Cyclin-abhängigen Kinasen, der in der Krebsforschung eingesetzt wird.
Einzigartigkeit von Olomoucin: Olomoucin ist einzigartig aufgrund seiner spezifischen Hemmung mehrerer Cyclin-abhängiger Kinasen und seiner Fähigkeit, verschiedene zelluläre Prozesse zu modulieren, was es zu einem vielseitigen Werkzeug sowohl in der Grundlagenforschung als auch in der angewandten Forschung macht .
Wirkmechanismus
Olomoucine exerts its effects by competitively inhibiting the ATP binding sites of cyclin-dependent kinases, including CDC2/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 kinase . This inhibition prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell cycle arrest . The molecular targets and pathways involved include the mitogen-activated protein kinase pathway and the regulation of cell cycle checkpoints .
Similar Compounds:
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action but different chemical structure.
Purvalanol: A potent inhibitor of cyclin-dependent kinases with distinct selectivity profiles.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.
Uniqueness of this compound: this compound is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .
Zukünftige Richtungen
Olomoucine treatment modified functional recovery in the absence of significant changes in infarct volume . The effects on recovery were markedly test dependent, adding to evidence that skilled tasks requiring specific training and general measures of motor function can be differentially modified by some interventions . The altered recovery was not associated with specific changes in key responses of peri-infarct microglia, even though these cells were considered a likely target for early this compound treatment .
Biochemische Analyse
Biochemical Properties
Olomoucine interacts with several enzymes and proteins. It inhibits CDK1, CDK2, and CDK5 . It also inhibits Mitogen-activated protein kinase 1 . These interactions are crucial in regulating cell cycle progression and cellular proliferation .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the G1/S transition of unicellular algae and blocks the development of certain gametophytes . In animal models, this compound has been shown to inhibit early cleavages of Caenorhabditis elegans embryos and those of ascidian embryos .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive inhibitor of the ATP-binding site of CDKs . This inhibition disrupts the normal function of these kinases, leading to alterations in cell cycle progression and cellular proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, in stroke-induced rats, this compound was administered at 1 hour and 24 hours after stroke induction, and its effects on glial cell responses were evaluated up to 29 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in stroke-induced rats, this compound treatment did not significantly affect maximal infarct volume . It did modify functional recovery, with effects being markedly test-dependent .
Metabolic Pathways
Given its role as a CDK inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
This compound is transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) . These transport proteins likely play a role in the distribution of this compound within cells and tissues .
Subcellular Localization
Given its role as a CDK inhibitor, it is likely localized to the nucleus where it can interact with its target enzymes .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Olomoucin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,6-Diaminopurin mit Benzylamin und anschließende Alkylierung mit Methyliodid beinhaltet . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Kaliumcarbonat, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für Olomoucin nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Laborverfahren mit Anpassungen zur Skalierung, um höhere Ausbeuten und Reinheit zu gewährleisten. Die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen sind in industriellen Umgebungen üblich, um Olomoucin für Forschungs- und pharmazeutische Anwendungen herzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Olomoucin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Olomoucin kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Olomoucin in seine reduzierten Formen umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten an bestimmten Positionen am Purinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Amine werden unter basischen Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während Substitutionsreaktionen verschiedene alkylierte oder aminierte Purinderivate produzieren können .
Eigenschaften
IUPAC Name |
2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPOLSIJWJJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144068 | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101622-51-9 | |
| Record name | Olomoucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olomoucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olomoucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | olomoucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLOMOUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

